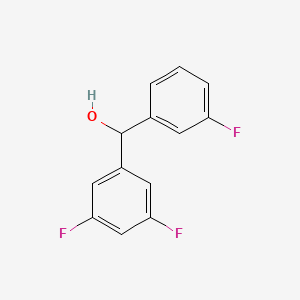

3,3',5-Trifluorobenzhydrol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBIKXMNXKTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375306 | |

| Record name | 3,3',5-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-66-5 | |

| Record name | 3,3',5-Trifluorobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',5-Trifluorobenzhydrol: Molecular Structure, Synthesis, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of 3,3',5-trifluorobenzhydrol, a fluorinated diarylmethanol. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and data from analogous structures to detail its molecular characteristics, propose robust synthetic pathways, and discuss its potential applications in the field of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering a foundational understanding and practical framework for the synthesis and study of this and similar fluorinated compounds.

Introduction and Scientific Context

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1][2]

The benzhydrol (diphenylmethanol) scaffold is a privileged structure found in a wide array of pharmacologically active agents, including antihistamines, calcium channel blockers, and antipsychotics.[3][4] The combination of these two features in This compound presents a molecule of significant interest for drug development. This guide will delineate the molecular structure and calculated properties of this compound, provide detailed, field-proven protocols for its synthesis, and explore its potential as a building block for novel therapeutics.

Molecular Structure and Physicochemical Properties

The systematic name this compound denotes a central methanol carbon bonded to two distinct phenyl rings. One ring is substituted with fluorine atoms at the 3 and 5 positions, while the second ring bears a single fluorine atom at the 3' position.

Molecular Structure Diagram

Caption: Molecular structure of (3,5-difluorophenyl)(3-fluorophenyl)methanol.

Calculated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₉F₃O | (Calculated) |

| Molecular Weight | 242.21 g/mol | (Calculated) |

| Exact Mass | 242.0605 g/mol | (Calculated) |

| Predicted LogP | 3.5 ± 0.3 | (Computational Prediction) |

| Predicted pKa | 12.8 ± 0.2 | (Computational Prediction) |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 4 (3 F, 1 O) | (Calculated) |

| Rotatable Bonds | 2 | (Calculated) |

Proposed Synthetic Methodologies

Two primary and robust synthetic strategies are proposed for the laboratory-scale preparation of this compound. The choice between these methods will depend on the availability of starting materials and desired scale.

Method 1: Grignard Reaction of 3-Fluorophenylmagnesium Bromide with 3,5-Difluorobenzaldehyde

This is the preferred and most direct approach, involving the nucleophilic addition of a Grignard reagent to an aldehyde. This method offers high yields and specificity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water.[5] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure a high yield.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small amount of an activator like iodine or 1,2-dibromoethane is used to expose a fresh magnesium surface, which is crucial for initiating the reaction.[6]

-

Slow Addition: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Slow, dropwise addition of reagents allows for effective temperature control, preventing side reactions and ensuring safety.

Part A: Preparation of 3-Fluorophenylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Gently warm the flask until violet vapors are observed, then allow it to cool.

-

Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Dissolve 3-bromofluorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium slurry. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Completion: Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[7]

Part B: Reaction with 3,5-Difluorobenzaldehyde

-

Aldehyde Addition: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.

-

Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Method 2: Reduction of 3,3',5-Trifluorobenzophenone

An alternative route involves the reduction of the corresponding ketone, 3,3',5-trifluorobenzophenone. This method is highly efficient if the ketone is commercially available or can be synthesized easily (e.g., via a Friedel-Crafts acylation).

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting the aromatic rings or the C-F bonds.[8][9] It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride.

-

Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they participate in the reaction mechanism by protonating the intermediate alkoxide.

-

Reaction Setup: In a round-bottom flask, dissolve 3,3',5-trifluorobenzophenone (1.0 eq.) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup and Purification: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Final Product: Purify via flash column chromatography or recrystallization to obtain pure this compound.[9]

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show three distinct signals: two in the region typical for aryl fluorides coupled to each other (from the 3,5-difluorophenyl ring) and a third distinct signal for the fluorine on the 3'-fluorophenyl ring.[10][11]

-

¹H NMR Spectroscopy: The proton spectrum would be characteristic, showing a singlet for the hydroxyl proton (which may exchange with D₂O), a singlet for the benzylic proton (CH-OH) around 5.5-6.0 ppm, and complex multiplets in the aromatic region (7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the 13 unique carbon atoms. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The benzylic carbon (CH-OH) signal would be expected around 75-85 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 242. Key fragmentation patterns would include the loss of water (M-18) and the formation of the stable fluorinated diarylmethyl cation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and characteristic C-O and aromatic C-H stretching bands.

Relevance and Potential Applications in Drug Development

The unique structural features of this compound make it a promising candidate for further investigation in drug discovery programs.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The fluorine atoms on the aromatic rings can block positions that are prone to metabolic hydroxylation, potentially increasing the half-life and bioavailability of drug candidates derived from this scaffold.[12]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule (as indicated by the predicted LogP value). This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is a critical property for drugs targeting the central nervous system.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine atoms can influence the acidity of nearby functional groups. In this case, it would slightly increase the acidity of the hydroxyl proton, which could affect its interactions with biological targets.

-

Scaffold for New Chemical Entities: this compound can serve as a versatile intermediate. The hydroxyl group can be further functionalized to introduce other pharmacophores, or it can be a key part of the final active molecule, participating in hydrogen bonding with a receptor active site. Given the known activities of other benzhydrols, derivatives of this compound could be explored as potential antihistamines, anti-cancer agents, or CNS-active drugs.

References

-

Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659-662*. [Link]

-

IvyPanda. (2021). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. IvyPanda. [Link]

-

Organic Syntheses. (n.d.). Benzohydrol. Organic Syntheses Procedure. [Link]

-

Heilmann, S. M., et al. (2019). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 91(15), 9872-9878. [Link]

-

Al-Harthy, D., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4777. [Link]

-

ACS Publications. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters. [Link]

-

Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Chemdad. (n.d.). 3-FLUOROPHENYLMAGNESIUM BROMIDE. Chemdad. [Link]

- Google Patents. (n.d.).

-

PubMed Central. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Advances, 12(17), 10062-10070*. [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde. PubChem. [Link]

-

El-Sayed, M. A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]

-

ResearchGate. (n.d.). The yields of the substituted benzhydrols 7 utilising the methodology above. [Link]

-

Moore, W. M., et al. (1959). Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. Journal of the American Chemical Society, 81(21), 5633-5637*. [Link]

-

Kos, J., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(21), 3826. [Link]

-

Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]

-

Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

Organic Syntheses. (n.d.). Triphenylcarbinol. Organic Syntheses Procedure. [Link]

-

News-Medical.Net. (2024). Fluorine-containing medicines do not increase adverse drug reactions. [Link]

-

Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-FLUOROPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ivypanda.com [ivypanda.com]

- 9. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of Novel Compounds: A Technical Guide to 3,3',5-Trifluorobenzhydrol

Preamble: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, the synthesis of a new molecule is not the culmination of their work, but rather the beginning of a rigorous analytical journey. Spectroscopic techniques serve as our primary tools in this endeavor, providing a detailed molecular fingerprint that confirms identity, purity, and structure. This guide is intended for professionals in the field who understand that meticulous spectroscopic analysis is not merely a procedural step, but a fundamental aspect of scientific integrity and a prerequisite for advancing a compound through the development pipeline.

This whitepaper will provide an in-depth technical guide to the spectroscopic characterization of 3,3',5-Trifluorobenzhydrol. Acknowledging the current scarcity of publicly available spectral data for this specific molecule, this guide will take a predictive and methodological approach. We will first deduce the expected spectroscopic characteristics based on foundational principles and data from analogous structures. Subsequently, we will outline a comprehensive, best-practice workflow for acquiring and interpreting the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. This dual approach ensures that this guide is not only a repository of predicted data but also a practical manual for its empirical validation.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, presented below, informs our predictions for its spectroscopic signature. The molecule's asymmetry, the presence of two distinct aromatic rings, a chiral center, and the influence of electron-withdrawing fluorine atoms are all expected to manifest in its spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will be instrumental in mapping the proton environment of the molecule. Due to the asymmetry, we anticipate a complex spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 - 7.4 | m | 5H | Phenyl ring protons | Protons on the unsubstituted phenyl ring will appear in the typical aromatic region. |

| ~6.8 - 7.1 | m | 3H | Trifluorophenyl ring protons | The electron-withdrawing fluorine atoms will cause a slight upfield shift compared to the unsubstituted ring. Complex splitting is expected due to H-F coupling. |

| ~5.8 | s | 1H | CH (methine) | The benzylic proton will be a singlet, deshielded by the two aromatic rings and the hydroxyl group. |

| ~2.0 - 4.0 | br s | 1H | OH | The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal in the spectrum.

-

Instrument Setup:

-

Spectrometer: 500 MHz or higher for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals and determine the multiplicities.

-

Caption: Experimental workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 (d, J ≈ 245 Hz) | C-F | Carbons directly bonded to fluorine will show a large one-bond coupling constant. |

| ~140 - 145 | Quaternary C (unsubstituted ring) | The carbon attached to the methine group in the unsubstituted ring. |

| ~130 - 140 (m) | Quaternary C (trifluorinated ring) | The carbon attached to the methine group in the trifluorinated ring, with complex splitting from fluorine coupling. |

| ~125 - 130 | Aromatic CH (unsubstituted ring) | |

| ~110 - 120 (m) | Aromatic CH (trifluorinated ring) | Upfield shift due to fluorine, with complex splitting. |

| ~75 | CH (methine) | The benzylic carbon will be in the typical range for a carbon singly bonded to two aromatic rings and an oxygen. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H instrument).

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing: Similar to ¹H NMR, involving Fourier transform, phasing, and calibration to the CDCl₃ triplet (δ 77.16 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy will identify the key functional groups present in this compound.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200 - 3600 | O-H stretch | Broad, Strong | Characteristic of the hydroxyl group, broadened by hydrogen bonding. |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | |

| 1600, 1450 | C=C stretch (aromatic) | Medium | |

| 1100 - 1300 | C-F stretch | Strong | The C-F bonds will give rise to strong absorptions in the fingerprint region. |

| 1000 - 1200 | C-O stretch | Medium |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Instrument Setup:

-

Spectrometer: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

-

Data Processing: A background spectrum should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) will confirm the molecular weight of this compound and provide structural information through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 264.07. This corresponds to the molecular weight of C₁₃H₉F₃O. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Key Fragments:

-

m/z = 247 ([M-OH]⁺): Loss of the hydroxyl radical.

-

m/z = 183 ([M-C₆H₅]⁺): Loss of the unsubstituted phenyl ring.

-

m/z = 165: Benzhydryl cation fragment.

-

m/z = 133: Trifluorophenyl fragment.

-

m/z = 77: Phenyl cation.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a pure, relatively volatile compound like this, GC-MS with electron ionization (EI) is a suitable starting point.

-

Instrument Setup (GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A standard non-polar column (e.g., DB-5).

-

Temperature Program: A ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

Data Analysis: The resulting mass spectrum will be a plot of relative intensity versus mass-to-charge ratio (m/z). The molecular ion peak should be identified, and the fragmentation pattern should be analyzed to corroborate the proposed structure.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Path Forward for Characterization

While a comprehensive, publicly available dataset for this compound remains to be established, this guide provides a robust framework for its spectroscopic characterization. The predicted data, grounded in the fundamental principles of spectroscopy and analysis of related structures, offers a reliable starting point for researchers. More importantly, the detailed experimental protocols outlined herein provide a clear and actionable path for acquiring and interpreting the necessary empirical data. By following these methodologies, scientists can confidently elucidate the structure of this compound, ensuring the scientific rigor required for its potential applications in drug development and other research areas. The synthesis of a molecule is the first step; its thorough spectroscopic characterization is what gives it meaning and utility in the scientific community.

References

-

PubChem. 1,3,5-Trifluorobenzene. National Center for Biotechnology Information. [Link][1]

-

NIST. 1,3,5-Trifluorobenzene. National Institute of Standards and Technology. [Link][2][3]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link][4]

Sources

Introduction: The Strategic Value of the Trifluoromethyl Group in Drug Development

An In-Depth Technical Guide to the Reactivity of Trifluoromethylated Benzhydrols

For researchers, scientists, and drug development professionals, the incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is particularly prized for its ability to profoundly modulate the pharmacological properties of a lead compound.[1][2] Its introduction can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic characteristics to fine-tune binding affinity with biological targets.[1]

Trifluoromethylated benzhydrols—diphenylmethanols bearing a CF₃ group—have emerged as exceptionally valuable synthetic intermediates. These secondary alcohols serve as precursors to a wide array of chiral, fluorine-containing scaffolds that are integral to numerous bioactive molecules. However, the very properties that make the CF₃ group so attractive also render the reactivity of these benzhydrols non-trivial and distinct from their non-fluorinated analogs. The bulky and powerfully electron-withdrawing nature of the trifluoromethyl group exerts a dramatic influence on reaction pathways, kinetics, and selectivity.[2]

This guide provides an in-depth analysis of the core reactivity patterns of trifluoromethylated benzhydrols. Moving beyond simple procedural lists, we will explore the causal relationships between the CF₃ group's intrinsic properties and the observed chemical behavior in key transformations, including substitution, elimination, oxidation, and Friedel-Crafts type reactions. Our focus is on providing field-proven insights and self-validating protocols to empower researchers to harness the unique synthetic potential of these critical building blocks.

The Dichotomy of the Trifluoromethyl Group: Electronic Destabilization vs. Steric Influence

Understanding the reactivity of trifluoromethylated benzhydrols begins with appreciating the dual nature of the CF₃ substituent. Its influence is a constant interplay between two dominant forces:

-

Potent Inductive Electron Withdrawal (-I Effect): With a Hammett constant (σₚ) of +0.54, the CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This effect is paramount in reactions that proceed through cationic intermediates. By strongly destabilizing any developing positive charge on an adjacent carbon, the CF₃ group dramatically retards reaction pathways that rely on carbocation formation, such as Sₙ1 and E1 mechanisms.

-

Significant Steric Bulk: The van der Waals volume of a CF₃ group is comparable to that of an isopropyl group.[3] This steric hindrance can influence the approach of reagents to the alcohol functionality and impact the conformational preferences of transition states, playing a key role in both selectivity and reaction rates.

This electronic destabilization is the single most important factor governing the reactivity of trifluoromethylated benzhydrols in polar, protic environments, fundamentally altering the reaction conditions required compared to their non-fluorinated counterparts.

Core Reactivity Pathways and Methodologies

Nucleophilic Substitution (Sₙ1): A Study in Deactivation

The classic Sₙ1 reaction of a secondary benzylic alcohol proceeds through a stabilized benzhydryl carbocation intermediate. For standard benzhydrols, this process is relatively facile. However, the presence of a trifluoromethyl group renders this pathway exceptionally challenging.

Causality: The strong -I effect of the CF₃ group directly destabilizes the incipient benzhydryl carbocation. The rate-determining step—the loss of the protonated hydroxyl group to form the carbocation—is therefore associated with a much higher activation energy. Consequently, trifluoromethylated benzhydrols are highly resistant to Sₙ1 reactions under conditions that would readily promote the reaction in their non-fluorinated analogs. While direct quantitative solvolysis rate comparisons are not abundant in the literature, qualitative observations confirm that these reactions are extremely slow.[4]

Reaction Mechanism: Sₙ1 Pathway for Trifluoromethylated Benzhydrol

Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid URLs of the chemical structures.

Caption: Sₙ1 mechanism showing the highly disfavored carbocation intermediate.

Elimination (E1 Dehydration): Requirement for Forcing Conditions

Similar to the Sₙ1 pathway, the acid-catalyzed E1 dehydration of alcohols proceeds through a carbocation intermediate. Therefore, it is subject to the same profound deactivating effect from the CF₃ group.

Causality: The formation of the destabilized carbocation is the kinetic bottleneck. As a result, much harsher conditions (e.g., stronger acids, higher temperatures, and longer reaction times) are required to force the dehydration of trifluoromethylated benzhydrols compared to standard benzhydrols.[5] Studies on the dehydration of 1-(4-trifluoromethylphenyl)ethanol confirm that the reaction is "extremely slow," underscoring the powerful inhibiting effect of the CF₃ group on this transformation.[4]

Experimental Protocol: Representative Acid-Catalyzed Dehydration

This protocol is a representative procedure adapted for a substrate significantly deactivated by an electron-withdrawing group.

-

Reaction Setup: To a round-bottom flask equipped with a distillation head and a magnetic stir bar, add the trifluoromethylated benzhydrol (1.0 eq).

-

Catalyst Addition: Add a strong acid catalyst. Due to the deactivation, concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) is often required in near-stoichiometric amounts.

-

Dehydration: Heat the mixture to a high temperature (typically >150 °C). The product alkene, being more volatile, can be distilled from the reaction mixture as it forms to drive the equilibrium.

-

Workup: The collected distillate is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Self-Validation: The successful formation of the alkene product under these forcing conditions, in contrast to the mild conditions sufficient for non-fluorinated benzhydrols, validates the deactivating nature of the CF₃ group. The reaction progress can be monitored by TLC or GC-MS, expecting a significantly slower conversion rate.

Oxidation to Ketones: A Reliable Transformation

The oxidation of the secondary alcohol to a ketone is one of the most reliable and high-yielding reactions of trifluoromethylated benzhydrols. This transformation does not involve a carbocation intermediate and is therefore not subject to the strong electronic deactivation seen in Sₙ1/E1 pathways.

Causality: Reagents like those used in Swern or Jones oxidations proceed through mechanisms that involve deprotonation at the carbinol carbon.[6][7] The electron-withdrawing CF₃ group does not significantly hinder this process, allowing the reaction to proceed efficiently under standard conditions to furnish the corresponding trifluoromethylated benzophenone.

Experimental Protocol: Swern Oxidation of (4-(Trifluoromethyl)phenyl)(phenyl)methanol

This protocol provides a robust method for oxidation under mild, chromium-free conditions.

-

Activator Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. Stir the solution for 15 minutes at -78 °C.

-

Substrate Addition: Add a solution of the trifluoromethylated benzhydrol (1.0 eq) in CH₂Cl₂ dropwise to the activated DMSO solution. Stir for 30-45 minutes at -78 °C.

-

Quenching: Add triethylamine (Et₃N) (5.0 eq) dropwise. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm slowly to room temperature.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x). The combined organic layers are washed with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by silica gel chromatography to yield the pure trifluoromethylated benzophenone.

Self-Validation: The reaction can be monitored by TLC, observing the disappearance of the alcohol starting material and the appearance of the more nonpolar ketone product. A successful reaction will show near-complete conversion, confirming that this pathway is tolerant of the CF₃ group.

Friedel-Crafts Type Alkylation: Harnessing the Carbocation

While the formation of the benzhydryl carbocation is difficult, it can be achieved under strongly acidic conditions using a potent Lewis acid. Once formed, this electrophilic intermediate can be trapped by an arene nucleophile in a classic Friedel-Crafts alkylation reaction.[8]

Causality: The key is to use a Lewis acid strong enough (e.g., AlCl₃, FeCl₃) to promote the formation of the carbocation from the alcohol.[9] The subsequent electrophilic aromatic substitution step is typically fast. This allows trifluoromethylated benzhydrols to serve as precursors for the synthesis of complex triarylmethane structures.

Reaction Workflow: Friedel-Crafts Alkylation

Caption: General workflow for Lewis acid-mediated Friedel-Crafts alkylation.

Quantitative Data Summary and Reactivity Comparison

The following table summarizes representative reaction outcomes, illustrating the impact of the trifluoromethyl group compared to non-fluorinated or other substituted analogs.

| Reaction Type | Substrate | Conditions | Outcome | Reference |

| Dehydration | 1-Phenylethanol | Cu(II) Catalyst, Toluene, 120 °C | >95% Yield (Styrene) | [4] |

| Dehydration | 1-(4-Methoxyphenyl)ethanol | Cu(II) Catalyst, Toluene, 120 °C | Trace Styrene, Major Ether Product | [4] |

| Dehydration | 1-(4-Trifluoromethylphenyl)ethanol | Cu(II) Catalyst, Toluene, 120 °C | "Extremely slow" reaction | [4] |

| Oxidation | Secondary Alcohols | Jones Reagent (CrO₃/H₂SO₄) | High Yield (Ketones) | [10][11] |

| Oxidation | Secondary Alcohols | Swern (DMSO, (COCl)₂) | High Yield (Ketones) | [3][7] |

| Azidation (Sₙ1 type) | Electron-Rich Benzhydrols | HBF₄·OEt₂, TMSN₃ | Good to Excellent Yields | [12] |

| Azidation (Sₙ1 type) | Electron-Withdrawing Benzhydrols | HBF₄·OEt₂, TMSN₃ | Moderate to Good Yields | [12] |

This table synthesizes data from multiple sources to illustrate reactivity trends. Direct kinetic comparisons are scarce, but the disparate outcomes under similar conditions clearly demonstrate the electronic influence of the substituents.

Conclusion and Outlook

The reactivity of trifluoromethylated benzhydrols is dominated by the powerful electron-withdrawing nature of the CF₃ group. This property profoundly retards Sₙ1 and E1 reactions by destabilizing the requisite carbocation intermediates, necessitating harsh, forcing conditions for these transformations to proceed. In contrast, reactions that do not involve carbocation formation at the benzylic center, such as oxidation to the ketone, are efficient and reliable.

For the drug development professional, this dichotomy is a critical design principle. The inherent stability of the C-OH bond against ionization can be leveraged to enhance the metabolic stability of a drug candidate, preventing the formation of unwanted metabolites that might arise from carbocationic pathways. Simultaneously, the alcohol remains a versatile handle for robust synthetic transformations like oxidation or for engaging in advanced, catalyst-driven processes. By understanding and anticipating the unique reactivity imparted by the trifluoromethyl group, researchers can more effectively design synthetic routes and build molecular complexity with precision and control.

References

-

Yamamoto, Y., Tadano, R., & Yasui, T. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation. JACS Au. Available at: [Link]

-

Ghosh, A., et al. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. ACS Catalysis. Available at: [Link]

-

Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2024). Characteristics of the SN1 Reaction. Available at: [Link]

-

Zuercher, W. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

García-López, V., et al. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. Available at: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences. Available at: [Link]

-

Yamamoto, Y., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Jones Oxidation. Available at: [Link]

-

Chemguide. (n.d.). Friedel-Crafts Reactions of Benzene and Methylbenzene. Available at: [Link]

-

Koh, H. J., et al. (2009). A Kinetic Study on Solvolysis of Diphenyl Thiophosphorochloridate. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Gonsalves, A. M. d'A. R., et al. (2025). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. ResearchGate. Available at: [Link]

-

Miller, S. J., et al. (2018). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Jones oxidation. Available at: [Link]

-

Słowik, G., & Wilk, M. (2022). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. Energies. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2014). Solvolysis kinetic study and direct spectrofluorimetric analysis of the fungicide benomyl in natural waters. Available at: [Link]

-

Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available at: [Link]

-

Molbank. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]

-

ResearchGate. (2002). Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2020). Oxidation of alcohols and aldehydes. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Available at: [Link]

-

Allery, C. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]

-

Almaghrabi, M., & Bolshan, Y. (2022). Reactions of secondary and tertiary benzylic alcohols bearing electron‐neutral and electron‐withdrawing substituents. ResearchGate. Available at: [Link]

-

The Cynical Scientist. (2022). Sn1 Reaction Rate Comparison. YouTube. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Available at: [Link]

-

National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Available at: [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

-

ScienceDirect. (n.d.). The Swern Oxidation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

-

ADI Chemistry. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Available at: [Link]

-

Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2024). Characteristics of the SN1 Reaction. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Jones oxidation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Whitepaper: The Strategic Role of Trifluoromethyl Groups in the Benzhydrol Scaffold: A Guide for Drug Development Professionals

Abstract: The benzhydrol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of trifluoromethyl (CF3) groups onto this scaffold represents a powerful tactic for modulating a molecule's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the multifaceted roles of trifluoromethyl groups when appended to the benzhydrol core. We will explore the profound impact of these groups on acidity (pKa), lipophilicity (logP), metabolic stability, and target binding interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trifluoromethyl group to design more effective and durable drug candidates.

A Note on Nomenclature: The topic of this guide was specified as "3,3',5-Trifluorobenzhydrol." However, the core requirements emphasize the role of trifluoromethyl groups. Standard chemical nomenclature would denote fluorine atoms as "fluoro" and -CF3 groups as "trifluoromethyl." Given this, this guide will proceed under the scientifically plausible assumption that the intended subject is a benzhydrol scaffold bearing trifluoromethyl groups. For illustrative purposes, we will often refer to a hypothetical yet representative molecule, 3,5-bis(trifluoromethyl)benzhydrol , to ground our discussion.

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

The trifluoromethyl group has become an indispensable tool in the medicinal chemist's arsenal.[3] Its prevalence is underscored by the fact that approximately 15-20% of all licensed drugs introduced annually contain fluorine or fluorine-containing functional groups.[4] The CF3 group is often employed as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a lead compound's steric and electronic properties.[5]

The unique characteristics of the CF3 group stem from a combination of factors:

-

High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing inductive effect, significantly altering the electronic distribution of the parent molecule.[5][6]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, a property that can enhance a drug's ability to cross cellular membranes.[3][6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3][7]

-

Steric Bulk: With a van der Waals volume of 39.8 ų, the CF3 group is sterically larger than a methyl group and can influence molecular conformation and receptor binding.[8]

When applied to the benzhydrol scaffold, these properties synergize to create profound and predictable changes in the molecule's drug-like characteristics.

Physicochemical Impact on the Benzhydrol Core

The introduction of one or more CF3 groups onto the phenyl rings of benzhydrol dramatically alters its fundamental properties.

Electronic Effects and Acidity (pKa)

The benzhydrol moiety possesses a hydroxyl (-OH) group, the acidity of which can be critical for its interaction with biological targets. The CF3 group, being a strong electron-withdrawing substituent, significantly increases the acidity of this hydroxyl group (i.e., lowers its pKa).[5][8] This is due to the inductive stabilization of the resulting alkoxide anion after deprotonation.

This modulation of pKa is a critical consideration in drug design, as it can influence:

-

The ionization state of the drug at physiological pH.

-

The strength of hydrogen bonds with target proteins.

-

The molecule's overall solubility and distribution profile.

The diagram below illustrates the inductive effect of two CF3 groups on the benzhydrol core, leading to increased acidity.

Sources

- 1. vasudhachem.com [vasudhachem.com]

- 2. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Solubility of 3,3',5-Trifluorobenzhydrol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,3',5-Trifluorobenzhydrol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical principles governing the solubility of this fluorinated benzhydrol derivative. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data in their own laboratory settings. We will explore the influence of solvent polarity, hydrogen bonding, and other intermolecular forces on solubility. Furthermore, this guide presents a step-by-step methodology for solubility determination using the isothermal saturation method, coupled with robust analytical quantification via High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. For a molecule like this compound, which possesses structural motifs relevant to medicinal chemistry, a thorough understanding of its solubility profile across a spectrum of organic solvents is paramount. Organic solvents are indispensable in various stages of pharmaceutical research, including synthesis, purification, crystallization, and the preparation of stock solutions for biological screening.

The presence of three fluorine atoms in the this compound structure significantly impacts its electronic properties and intermolecular interactions, thereby influencing its solubility. The trifluoromethyl group is known to enhance lipophilicity, which generally suggests good solubility in many organic solvents.[1] However, the hydroxyl group introduces a polar, hydrogen-bonding moiety that complicates simple predictions. This guide will provide the theoretical basis and practical tools to navigate these complexities.

Physicochemical Properties of this compound: A Theoretical Overview

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. While detailed experimental data for this compound is scarce, we can infer its likely behavior by examining its key structural features:

-

Molecular Structure: The benzhydrol core provides a rigid, aromatic backbone. The two phenyl rings contribute to its lipophilic character.

-

Fluorine Substitution: The three fluorine atoms are strongly electron-withdrawing, which can influence the acidity of the hydroxyl proton and the molecule's overall polarity.

-

Hydroxyl Group: The -OH group is a key functional group that can act as both a hydrogen bond donor and acceptor. This capability is a primary driver of its interaction with protic and other polar solvents.

-

Polarity: The molecule possesses both polar (hydroxyl group) and non-polar (phenyl rings) regions, making it amphiphilic to a degree. Its overall polarity will be a balance of these competing features.

The interplay of these factors dictates that this compound will exhibit a range of solubilities in different organic solvents, governed by the principle of "like dissolves like".

Principles of Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. Favorable dissolution occurs when the interactions between the solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.

For this compound, we can anticipate the following trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can act as hydrogen bond acceptors. They are expected to be effective solvents for this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in these solvents will be primarily driven by van der Waals interactions with the phenyl rings. While the trifluoromethyl groups increase lipophilicity, the polar hydroxyl group will limit solubility in highly non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can effectively solvate a range of organic molecules. Chloroform, in particular, is a widely used organic solvent due to its high solvation capacity.[2]

Experimental Determination of Solubility: A Practical Guide

Due to the limited availability of published quantitative data, the experimental determination of solubility is crucial. The isothermal saturation method is a reliable and widely accepted technique for this purpose.[3]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for isothermal saturation solubility determination.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes (Grade A)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Accurately pipette a known volume of each organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analytical Quantification by HPLC

A validated HPLC method is essential for the accurate quantification of this compound in the saturated solutions.[4][5][6][7][8]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and selectivity to ensure reliable results.[4]

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A table summarizing the solubility of this compound in various organic solvents is an effective way to present the data.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | > 100 | > 0.40 |

| Ethanol | Polar Protic | > 100 | > 0.40 |

| Acetone | Polar Aprotic | > 100 | > 0.40 |

| Ethyl Acetate | Polar Aprotic | 85 | 0.34 |

| Dichloromethane | Halogenated | 95 | 0.38 |

| Toluene | Aromatic | 30 | 0.12 |

| n-Hexane | Non-polar | < 1 | < 0.004 |

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

The interpretation of this data would involve correlating the observed solubilities with the properties of the solvents. For instance, high solubility in polar protic and aprotic solvents would confirm the significant role of the hydroxyl group in the dissolution process. Conversely, low solubility in non-polar solvents would highlight the limitations imposed by the polar functional group.

Conclusion

References

-

Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. Available at: [Link].

-

Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Journal of Liquid Chromatography & Related Technologies. Available at: [Link].

-

Experiment 1 Determination of Solubility Class. (n.d.). Available at: [Link].

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acet. (2025). The Journal of Organic Chemistry. Available at: [Link].

-

How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. (2023). YouTube. Available at: [Link].

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Available at: [Link].

-

Chemical Properties of 1,3,5-Trifluorobenzene (CAS 372-38-3). (n.d.). Cheméo. Available at: [Link].

-

Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. (n.d.). ResearchGate. Available at: [Link].

-

Trifluorotoluene. (n.d.). In Wikipedia. Available at: [Link].

-

Chemical Properties of 3,5-Bis(trifluoromethyl)nitrobenzene (CAS 328-75-6). (n.d.). Cheméo. Available at: [Link].

-

The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Available at: [Link].

-

Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. (n.d.). ResearchGate. Available at: [Link].

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link].

-

3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139. (n.d.). PubChem. Available at: [Link].

-

Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. (2016). ResearchGate. Available at: [Link].

-

ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Semantic Scholar. Available at: [Link].

-

Solubility of Organic Compounds. (2023). Available at: [Link].

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts. Available at: [Link].

-

HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025). ResearchGate. Available at: [Link].

-

ATR-FTIR AND UV-VIS AS TECHNIQUES FOR METHANOL ANALYSIS IN BIODIESEL-WASHING WASTEWATER. (2023). Semantic Scholar. Available at: [Link].

-

Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Available at: [Link].

-

3,3,3-Trifluoropropanal | C3H3F3O | CID 68028. (n.d.). PubChem. Available at: [Link].

-

1,3,5-Trifluorobenzene | C6H3F3 | CID 9745. (n.d.). PubChem. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ptfarm.pl [ptfarm.pl]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application and Protocol Guide: Synthesis of 3,3',5-Trifluorobenzhydrol

Abstract: This technical guide provides a comprehensive, two-step protocol for the synthesis of 3,3',5-trifluorobenzhydrol, a fluorinated diarylmethanol of interest in medicinal chemistry and materials science. The synthesis commences with the Friedel-Crafts acylation of fluorobenzene with 3,5-difluorobenzoyl chloride to yield the intermediate, 3,3',5-trifluorobenzophenone. Subsequent reduction of this ketone using sodium borohydride affords the target benzhydrol. This document offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and includes essential safety protocols for handling fluorinated organic compounds.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Benzhydrols (diphenylmethanols) and their derivatives are key structural motifs in a variety of pharmacologically active compounds. The targeted synthesis of fluorinated benzhydrols, such as this compound, provides valuable building blocks for the development of novel chemical entities with potentially enhanced properties.

This guide details a robust and accessible synthetic route to this compound, designed for researchers in organic synthesis and drug development. The described protocol is divided into two main stages: the synthesis of the benzophenone intermediate and its subsequent reduction to the final alcohol.

Overall Synthesis Workflow

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3,3',5-Trifluorobenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds to an aromatic ring, enabling the synthesis of aryl ketones.[1] In this step, fluorobenzene is acylated with 3,5-difluorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Reaction Mechanism

Sources

Application Notes & Protocols: Enantioselective Synthesis of Chiral Fluorinated Benzhydrols via Asymmetric Transfer Hydrogenation

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note:

Initial inquiries into the direct application of 3,3',5-Trifluorobenzhydrol in enantioselective synthesis yielded limited specific documentation in readily available scientific literature. To provide a comprehensive and practical guide, this document focuses on a closely related and highly impactful area: the enantioselective synthesis of chiral fluorinated benzhydrols from their corresponding prochiral benzophenones. This application note details a state-of-the-art catalytic method that embodies the principles of modern asymmetric synthesis and is of significant interest to the target audience.

Introduction: The Significance of Chiral Fluorinated Benzhydrols

Chiral benzhydrols, particularly those incorporating fluorine atoms or trifluoromethyl groups, are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the development of robust and highly enantioselective methods for the synthesis of these compounds is a cornerstone of modern medicinal and process chemistry.

This guide provides an in-depth exploration of the enantioselective synthesis of chiral benzhydrols through the asymmetric transfer hydrogenation of prochiral benzophenones. This method stands out for its operational simplicity, high efficiency, and exceptional levels of enantiocontrol, making it a valuable tool for researchers in both academic and industrial settings.

The Causality Behind Experimental Choices: Asymmetric Transfer Hydrogenation

The asymmetric transfer hydrogenation of ketones is a powerful strategy for the synthesis of chiral secondary alcohols.[1] This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. The success of this reaction hinges on the precise orchestration of interactions within the catalytic cycle.

The Catalytic System: A Symphony of Components

A highly effective catalytic system for the asymmetric transfer hydrogenation of benzophenones involves a Ruthenium(II) complex coordinated to a chiral diamine ligand. This combination has been shown to achieve excellent enantioselectivity and high turnover numbers.[2][3]

-

The Metal Center (Ruthenium): Ruthenium is a versatile metal for catalysis, capable of accessing multiple oxidation states and facilitating the transfer of hydride from the hydrogen donor to the ketone substrate.

-

The Chiral Ligand: The chirality of the final product is dictated by the chiral ligand. Bifunctional ligands, such as those derived from chiral 1,2-diamines and possessing an N-H functionality, are particularly effective. This N-H bond can participate in the catalytic cycle through hydrogen bonding, contributing to a more organized and stereoselective transition state.

-

The Hydrogen Donor: A mixture of formic acid and triethylamine is a commonly used and highly effective hydrogen source. This azeotropic mixture serves as a convenient and efficient hydride donor.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the asymmetric transfer hydrogenation of a prochiral benzophenone to a chiral benzhydrol.

Caption: General workflow for the enantioselective synthesis of chiral benzhydrols.

Detailed Protocol: Asymmetric Transfer Hydrogenation of 2-Fluoro-2'-methoxybenzophenone

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of unsymmetrical benzophenones and serves as a representative example.[3]

Materials and Reagents

-

2-Fluoro-2'-methoxybenzophenone

-

[RuCl(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)

-

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Catalyst Preparation (in situ)

-

To a Schlenk flask under an inert atmosphere, add [RuCl(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%).

-

Add anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

Asymmetric Transfer Hydrogenation Procedure

-

To the flask containing the pre-formed catalyst, add 2-Fluoro-2'-methoxybenzophenone (1 equivalent).

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture to the reaction flask.

-

Stir the reaction mixture at 28 °C and monitor the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Analysis

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Determine the yield of the purified chiral benzhydrol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Expected Outcomes

The asymmetric transfer hydrogenation of substituted benzophenones typically yields excellent results. The following table summarizes representative data for a variety of substrates.

| Entry | Substrate (Benzophenone Derivative) | Yield (%) | ee (%) |

| 1 | 2-Methyl | >99 | 99 |

| 2 | 2-Chloro | 98 | 99 |

| 3 | 2-Bromo | 95 | >99 |

| 4 | 4,4'-Difluoro | >99 | >99 |

| 5 | 3-Trifluoromethyl | 96 | 98 |

Data adapted from representative literature.[2][3]

Mechanistic Insights: The Path to Enantioselectivity

The high enantioselectivity of this reaction is attributed to a well-organized, six-membered ring transition state.

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

The chiral ligand creates a sterically defined environment around the ruthenium center. The prochiral ketone coordinates to the metal in a way that minimizes steric hindrance between its substituents and the ligand. This preferential coordination leads to the formation of a lower-energy transition state for the formation of one enantiomer of the alcohol over the other.

Conclusion and Future Outlook

The asymmetric transfer hydrogenation of prochiral benzophenones is a robust and highly enantioselective method for the synthesis of chiral benzhydrols, including valuable fluorinated derivatives. The operational simplicity and the availability of a wide range of chiral ligands make this a versatile tool for both discovery and process chemistry. Future developments in this field will likely focus on expanding the substrate scope, further reducing catalyst loadings, and developing even more efficient and selective ligand systems.

References

-

Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(13), 1749-1752. [Link]

-

Mei, Y., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. Organic Letters, 21(13), 5103-5108. [Link]

-

Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

-

Schreiner, P. R., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 57(51), 16742-16747. [Link]

-

Ma, J., et al. (2018). Enantioselective Synthesis of Fluoro-Dihydroquinazolones and -Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. Angewandte Chemie International Edition, 57(40), 13169-13173. [Link]

-

Bach, T., et al. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2328-2341. [Link]

-

Touge, T., et al. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-tethered Ruthenium Catalysts. The Journal of Organic Chemistry, 81(17), 7629-7637. [Link]

-

Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. pubs.acs.org. [Link]

-

Allan, H., et al. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. [Link]

-

Xu, J., et al. (2006). Chiral Oxazaborolidine‐Catalyzed Asymmetric Borane Reduction of Alkyl 4‐Dialkylaminophenyl Ketones. ChemInform, 37(10). [Link]

-

Ramachandran, P. V., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

-

Schreiner, P. R., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. ResearchGate. [Link]

-

Touge, T., et al. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-tethered Ruthenium Catalysts. datapdf.com. [Link]

-

Ye, K., et al. (2025). Carbene-catalytic enantioselective synthesis of chiral macrocycles. Chemical Science. [Link]

-

Gulder, T., et al. (2016). Metal-Free Fluoro-Benzoxazepine Synthesis. ChemistryViews. [Link]

-

Zhou, Q., et al. (2025). Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

-

Wang, J., et al. (2025). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. Nature Communications, 16(1), 1-10. [Link]

-

All about chemistry. (2023). Corey-Bakshi-Shibata reduction. YouTube. [Link]

Sources

Application Notes and Protocols: The Emerging Role of Chiral Fluorinated Benzhydrols in Asymmetric Catalysis